2-(3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Overview
Description
2-[3-(4-METHOXYPHENYL)-2,4-DIOXO-3,4-DIHYDRO-1(2H)-QUINAZOLINYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-METHOXYPHENYL)-2,4-DIOXO-3,4-DIHYDRO-1(2H)-QUINAZOLINYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with anthranilic acid to form the quinazolinone core. This intermediate is then reacted with tetrahydro-2-furanylmethylamine under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade solvents, automated reaction systems, and stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-METHOXYPHENYL)-2,4-DIOXO-3,4-DIHYDRO-1(2H)-QUINAZOLINYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.
Substitution: The methoxy group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce new substituents to the aromatic ring.
Scientific Research Applications
2-[3-(4-METHOXYPHENYL)-2,4-DIOXO-3,4-DIHYDRO-1(2H)-QUINAZOLINYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-METHOXYPHENYL)-2,4-DIOXO-3,4-DIHYDRO-1(2H)-QUINAZOLINYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Methoxyphenyl Compounds: Molecules featuring the methoxyphenyl group, which may exhibit similar chemical properties.
Uniqueness
The uniqueness of 2-[3-(4-METHOXYPHENYL)-2,4-DIOXO-3,4-DIHYDRO-1(2H)-QUINAZOLINYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H23N3O5 |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H23N3O5/c1-29-16-10-8-15(9-11-16)25-21(27)18-6-2-3-7-19(18)24(22(25)28)14-20(26)23-13-17-5-4-12-30-17/h2-3,6-11,17H,4-5,12-14H2,1H3,(H,23,26) |
InChI Key |
FXWIWISMIOTJTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4CCCO4 |
Origin of Product |
United States |
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